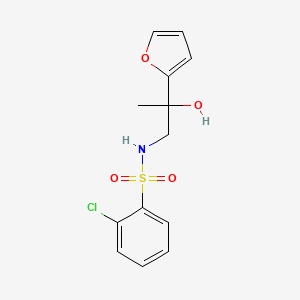

2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

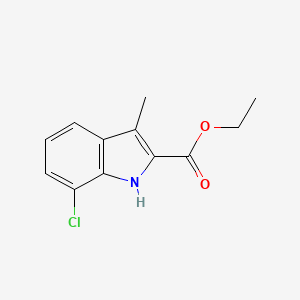

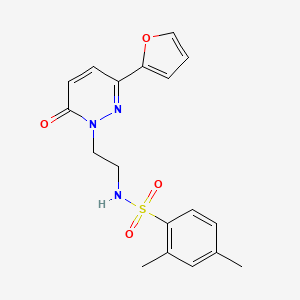

The compound “2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide” contains several functional groups. It has a sulfonamide group (-SO2NH2), which is often found in various drugs due to its bioactive properties . The compound also contains a furan ring, a five-membered aromatic ring with an oxygen atom, which is a common motif in natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic furan ring, the sulfonamide group, and the chloro group attached to a benzene ring .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-donating hydroxy group (-OH) and the electron-withdrawing sulfonamide and chloro groups. These groups could potentially make the compound reactive towards electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar sulfonamide and hydroxy groups could enhance its solubility in water .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Interactions

The study of isomorphous benzenesulfonamide crystal structures, closely related to 2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide, has provided insights into the intermolecular interactions that dictate crystal packing. These interactions include C-H...O and C-H...π, alongside the less significant but distinct C-H...Cl interactions. The positioning of Cl atoms introduces subtle variations in the crystal packing between compounds, illuminating the structural dynamics of chlorinated benzenesulfonamides (Bats, Frost, & Hashmi, 2001).

Catalysis and Synthetic Chemistry

The synthesis of N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction illustrates the compound's utility in enriching gold carbenoid chemistry. This method leverages 1,2-alkynyl migration onto a gold carbenoid, demonstrating the compound's role in facilitating novel synthetic pathways for producing highly substituted benzenesulfonamides (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).

Drug Design and Bioactivity

In drug design, the exploration of benzenesulfonamides incorporating the sulfonamide moiety highlights the compound's significance. Such studies reveal the potential of benzenesulfonamides in generating novel therapeutic agents, with specific focus on antimicrobial and antifungal activities. This underscores the compound's versatility in contributing to the development of new drugs with potential applications in treating a wide range of diseases (El-Gaby, Hassan, Hussein, Ali, Elaasser, & Faraghally, 2018).

Environmental and Agricultural Research

The metabolism of chlorsulfuron by plants, closely related to 2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide, illustrates the compound's role in agricultural science. Understanding how plants metabolize such compounds aids in the development of selective herbicides, contributing to safer and more efficient weed control methods in cereal crops. This research delineates the biological basis for the selectivity of herbicides, highlighting the potential for designing environmentally friendly agricultural chemicals (Sweetser, Schow, & Hutchison, 1982).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO4S/c1-13(16,12-7-4-8-19-12)9-15-20(17,18)11-6-3-2-5-10(11)14/h2-8,15-16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZRRGHJSJXJDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2517172.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)propan-1-one](/img/structure/B2517173.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2517178.png)

![2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2517183.png)

![(2S)-N-Benzyl-2-[(2-chloroacetyl)amino]-3-methylbutanamide](/img/structure/B2517184.png)

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517187.png)